molecular formula C14H19Cl2N3O B2951272 N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride CAS No. 1583181-86-5

N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride

Cat. No. B2951272
CAS RN: 1583181-86-5
M. Wt: 316.23
InChI Key: AILDTJMZKNVGFX-UHFFFAOYSA-N
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Description

The compound “N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride” is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is related to the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a key component in the structure of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Mechanism of Action

The mechanism of action of this compound is likely related to its structural similarity to tropane alkaloids . These alkaloids have a wide array of biological activities .

Future Directions

Future research could focus on further elucidating the biological activities of this compound and related structures. Additionally, the development of more efficient and selective synthetic methods for this and related compounds could be a valuable area of study .

properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O.ClH/c1-18(12-7-10-2-3-11(8-12)17-10)14(19)9-4-5-16-13(15)6-9;/h4-6,10-12,17H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDTJMZKNVGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CCC(C1)N2)C(=O)C3=CC(=NC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride

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